Bradykinin acetate salt

Overview

Description

Bradykinin acetate salt is a synthetic derivative of bradykinin, a naturally occurring peptide that plays a crucial role in various physiological processes. Bradykinin is a pro-inflammatory peptide that acts through G-protein-coupled receptors, leading to vasodilation, smooth muscle contraction, and increased capillary permeability . The acetate salt form is often used in research and industrial applications due to its stability and solubility properties.

Mechanism of Action

Target of Action

Bradykinin acetate salt primarily targets G-protein-coupled receptors . It is a pro-inflammatory peptide that plays a significant role in various physiological processes . The compound’s primary targets are the Bradykinin Receptor B2 (B2R), which is a G protein-coupled receptor .

Mode of Action

this compound interacts with its targets, leading to the activation of sphingolipid metabolism . When fibroblasts are treated with bradykinin, there is a rapid and significant increase in ceramide, followed by a transient rise in sphingosine content . This interaction results in changes at the cellular level, contributing to the compound’s overall effect.

Biochemical Pathways

this compound affects several biochemical pathways. It is involved in the kallikrein-kinin system (KKS), where it is associated with an inflammatory response pathway with diverse vascular permeability functions . The compound is generated from high molecular weight kininogens (HMWK) by the enzyme kallikrein . There is also compelling evidence that plasmin, a fibrinolytic enzyme, can generate bradykinin after HMWK cleavage .

Pharmacokinetics

It is known that a class of drugs called angiotensin-converting-enzyme inhibitors (ace inhibitors) can increase bradykinin levels by inhibiting its degradation, thereby increasing its blood pressure-lowering effect .

Result of Action

The action of this compound leads to various molecular and cellular effects. It promotes inflammation, causes arterioles to dilate via the release of prostacyclin, nitric oxide, and endothelium-derived hyperpolarizing factor, and makes veins constrict, leading to leakage into capillary beds due to the increased pressure in the capillaries . It also activates pain receptors, induces smooth muscle contraction, and activates Ca2±dependent nitric oxide synthetase .

Biochemical Analysis

Biochemical Properties

Bradykinin acetate salt interacts with various enzymes, proteins, and other biomolecules. It signals primarily through the Bradykinin Receptor B2 (B2R), a G protein-coupled receptor (GPCR) coupled to the G protein family . The activation of B2R leads to a signaling cascade involving downstream molecules such as phospholipases, protein kinase C, Ras/Raf-1/MAPK, and PI3K/AKT . These interactions play a crucial role in the biochemical reactions involving this compound .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to protect endothelial cells from oxidative stress-induced senescence .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The activation of B2R by this compound leads to the production of secondary messengers such as inositol-1,4,5-trisphosphate, diacylglycerol, and Ca2+ ions . These secondary messengers modulate the production of nitric oxide or prostaglandins .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . Detailed information about these metabolic pathways is currently limited.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, affecting its localization or accumulation

Preparation Methods

Synthetic Routes and Reaction Conditions: Bradykinin acetate salt is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Attachment of the first amino acid: to a solid resin.

Deprotection: of the amino acid’s reactive group.

Coupling: of the next amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

Cleavage: of the peptide from the resin and using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The final product is often lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions: Bradykinin acetate salt undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: Involves the replacement of one functional group with another, often using nucleophilic reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, under mild conditions.

Reduction: Sodium borohydride, in aqueous or alcoholic solutions.

Substitution: Nucleophilic reagents like amines or thiols, under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Bradykinin acetate salt has a wide range of applications in scientific research:

Chemistry: Used as a standard in peptide synthesis and analysis.

Biology: Employed to study cellular signaling pathways and receptor interactions.

Medicine: Investigated for its role in inflammation, pain, and cardiovascular diseases.

Industry: Utilized in the development of pharmaceuticals and diagnostic tools.

Comparison with Similar Compounds

Angiotensin II: Another peptide involved in blood pressure regulation.

Substance P: A neuropeptide that plays a role in pain perception.

Vasopressin: A peptide hormone that regulates water balance and blood pressure.

Uniqueness: Bradykinin acetate salt is unique due to its potent vasodilatory and pro-inflammatory effects. Unlike other peptides, bradykinin has a significant impact on vascular permeability and smooth muscle contraction, making it a valuable tool in research and therapeutic applications .

Properties

IUPAC Name |

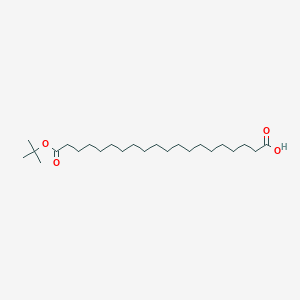

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H73N15O11.C2H4O2/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55;1-2(3)4/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57);1H3,(H,3,4)/t32-,33-,34-,35-,36-,37-,38-,39-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGBULRGBBKXHS-MIEKKPBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H77N15O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1120.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6846-03-3 | |

| Record name | 6846-03-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[5,32-Dichloro-22-(dimethylamino)-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(9-methyldecanoylamino)oxane-2-carboxylic acid;hydrochloride](/img/structure/B612304.png)